molecular formula C15H11ClO3 B1339786 2-Acetoxy-4'-chlorobenzophenone CAS No. 890099-13-5

2-Acetoxy-4'-chlorobenzophenone

Cat. No.: B1339786
CAS No.: 890099-13-5
M. Wt: 274.7 g/mol
InChI Key: JPDVONYBLNNEPR-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the phenyl ring, and a chlorine atom is attached to the fourth carbon of the benzoyl ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-chlorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and environmental friendliness. The reaction conditions are carefully controlled, and the use of solvents and catalysts is minimized to reduce waste and improve efficiency. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetoxy-4’-chlorobenzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can further participate in biochemical reactions. The chlorine atom can engage in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations compared to its analogs .

Properties

IUPAC Name

[2-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVONYBLNNEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555423
Record name 2-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-13-5
Record name [2-(Acetyloxy)phenyl](4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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